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Mechanism of Action and Preclinical Profile

Sapanisertib (CB-228, TAK-228, MLN0128) is a potent, selective, small-molecule inhibitor that directly
targets the mTOR kinase by competing with ATP. Unlike first-generation rapalogs which primarily inhibit
mTORCI, sapanisertib provides dual inhibition of both mTORC1 and mTORC2 complexes [1]. This
action simultaneously blocks mTORC1-driven protein synthesis and cell cycle progression, and mTORC2-
mediated phosphorylation and activation of AKT at Ser473, thereby preventing the compensatory survival

signaling that often limits rapalog efficacy [2] [3].

The diagram below illustrates the PI3K/AKT/mTOR pathway and sapanisertib's mechanism of action.
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Figure 1: Sapanisertib dually targets mTORC1/2, unlike rapalogs. This comprehensive inhibition suppresses

tumor growth, survival, and angiogenesis.

Preclinical synergy is observed when sapanisertib is combined with other agents. In canine mucosal
melanoma models, a staggered administration of trametinib (MEK inhibitor) followed by sapanisertib
demonstrated superior tumor growth inhibition and reduced metastasis compared to concurrent treatment [4].

Similarly, sapanisertib can reverse platinum resistance and enhance paclitaxel-induced cancer cell killing

[5] [6].
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Clinical Development and Efficacy

Clinical trials have evaluated sapanisertib across multiple dosing schedules and combinations in patients

with advanced solid tumors. Key efficacy data is summarized in the table below.

Combination Notable

Cancer Type Phase Key Efficacy Findings . Citation
Agent(s) Biomarkers
Advanced Solid Ziv-aflibercept 1 Disease Control Rate - [2]
Tumors (Various)  (VEGF trap) (DCR): 78% (2/50 PR;
37/50 SD)
Advanced Solid Carboplatin + 1 DCR: 68% (2/17 PR; PTEN loss, [5] [6]
Tumors (MTOR Paclitaxel 11/17 SD) EWSR1-
pathway altered) POUSF1 fusion
Advanced Solid Metformin 1 DCR: 63% (4/30 PR; PTEN mutations [3]
Tumors 15/30 SD) (3/14
responders)
Platinum- Paclitaxel 2 34% reduction in risk Biomarker [7]
Resistant of progression vs analysis
Ovarian Cancer paclitaxel alone. mPFS: ongoing (e.g.,
5.8 mos vs 4.0 mos. PTEN)
Metastatic Paclitaxel 2 ORR: 13.6% (3/22); Activity seen in [8]
Urothelial mPFS: 3.5 months NFE2L2 mutant
Carcinoma tumors
Renal Cell & Single Agent 1 1CR;9PR (7inRCC, - [1]
Endometrial 1 in endometrial
Cancer cancer, 1 in carcinoid)

PR: Partial Response; SD: Stable Disease; DCR: Disease Control Rate (PR + SD + Complete Response);
mPFS: Median Progression-Free Survival; ORR: Objective Response Rate
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Safety and Tolerability

The safety profile of sapanisertib is generally manageable, with toxicities consistent with the known class

effects of mTOR inhibition.

e Common Adverse Events: Frequently observed treatment-related adverse events include
hyperglycemia, fatigue, anorexia, nausea, diarrhea, mucositis, rash, and hypertriglyceridemia
[2] [3] [1]-

e Dose-Limiting Toxicities (DLTs): Key DLTs observed across studies include hyperglycemia,
maculo-papular rash, asthenia, and stomatitis [1] [3].

¢ Hematologic Toxicity: When combined with chemotherapy (carboplatin/paclitaxel), grade 3/4
anemia, neutropenia, and thrombocytopenia were reported [5] [6].

¢ Recommended Doses: The maximum tolerated dose (MTD) varies by schedule. Established MTDs
include 4 mg daily (3 days on/4 days off) with ziv-aflibercept [2], 4 mg daily (3 days on/4 days
off) with carboplatin/paclitaxel [5], and 4 mg daily with 1000 mg metformin [3].

Key Experimental Protocols

For researchers, key methodological details from cited studies are outlined below.

1. In Vitro Cell Viability and Synergy Assay (from [4])

¢ Cell Lines: Canine mucosal melanoma (e.g., M1, M5) or human cutaneous melanoma lines.
¢ Plating: Seed cells in 96-well plates.
¢ Drug Treatment:
o For single-agent dose response: Add sapanisertib in serial dilutions (e.g., 10 yM to 0.125 nM)
24 hours post-plating.
o For combination studies (e.g., with trametinib): Use a fixed molar ratio (1:1) or staggered
schedules.
¢ Incubation: 72 hours.
¢ Viability Readout: Perform MTS assay. Measure absorbance at 490nm.
e Data Analysis: Calculate IC50 values. Synergy is determined using combination index (ClI) or
compared to single-agent activity.

2. In Vivo Xenograft Efficacy Study (from [4])

¢ Animals: 6-8 week-old female nu/nu athymic nude mice.
¢ Tumor Inoculation: Subcutaneously inject 1x10° cancer cells (e.g., canine MM cells) into mouse
flanks.
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Randomization: Once tumors are established (75-150 mm?), randomize mice into treatment groups.
Dosing:
o Drugs administered via oral gavage in vehicle (0.5% hydroxypropyl methylcellulose/0.2%
Tween).
o Example staggered schedule: Trametinib on Day 1, followed by sapanisertib on Days 2-4.
Monitoring:
o Measure tumor dimensions 2-3 times weekly. Calculate volume as (11/6) x (dim1 x dim2 x
dim3).
o Record body weight twice weekly to monitor tolerability.

Endpoint: Euthanize mice when tumors reach ~2000 mm3 or upon =20% body weight loss.
3. Pharmacodynamic (PD) Assessment in Surrogate Tissue (from [1])

¢ Sample Collection: Collect skin punch biopsies from patients at baseline and after sapanisertib
dosing.

¢ Protein Analysis: Use immunohistochemistry (IHC) or Western Blot to analyze phosphorylation
levels of key mTOR pathway markers.

o Key Biomarkers: Phosphorylation of S6 (S240/244), 4E-BP1 (T37/46), and NDRG1 (T346).
Reduction indicates effective target engagement by sapanisertib.

Future Directions and Repurposing Potential

e Biomarker-Driven Therapy: Responses are pronounced in tumors with specific molecular
alterations, particularly PTEN mutations/loss [3], NFE2L2 mutations [8], and rare fusions like
EWSR1-POUS5F1 [5]. Future trials will likely focus on these enriched populations.

¢ Novel Antimalarial Application: Surprisingly, sapanisertib exhibits potent multistage activity against
Plasmodium falciparum, functioning as a dual inhibitor of parasite kinases PI4KpB and PKG [9]. This
opens a promising path for drug repurposing beyond oncology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase 1 study of mTORCZ1/2 inhibitor sapanisertib (TAK-228 ... [pmc.ncbi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10860536/
https://www.sciencedirect.com/science/article/abs/pii/S1558767324000946
https://www.nature.com/articles/s41698-023-00369-w
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9951552/
https://www.smolecule.com/products/s548417?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://www.smolecule.com/products/s548417?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

2. Phase | study of sapanisertib (CB-228/TAK-228/MLN0128) ... [pmc.ncbi.nim.nih.gov]
3. Phase | Study of mTORC1/2 Inhibitor Sapanisertib (CB-228 ... [pmc.ncbi.nim.nih.gov]
4. Efficacy, tolerability and pharmacokinetics of combined ... [pmc.ncbi.nim.nih.gov]

5. Phase | study of sapanisertib with carboplatin and ... - Nature [nature.com]

6. Phase | study of sapanisertib with carboplatin and ... [pmc.ncbi.nlm.nih.gov]

7. ESMO 2025: Faeth Therapeutics' Phase 2 DICE Trial ... [businesswire.com]

8. Dual mTOR1/2 Inhibitor Sapanisertib (FTH-003/TAK-228 ... [sciencedirect.com]

9. The anticancer human mTOR inhibitor sapanisertib ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [sapanisertib ATP-competitive mTOR kinase inhibitor]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548417#sapanisertib-atp-

competitive-mtor-kinase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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